Methyl 5-(4-methoxyphenyl)-5-oxopentanoate
Description
Significance as an Organic Building Block and Intermediate
In the field of organic synthesis, the ability to construct complex molecular architectures from simpler, readily available starting materials is paramount. Methyl 5-(4-methoxyphenyl)-5-oxopentanoate serves as a valuable intermediate, a molecular entity formed from reactants on the way to a final product. nih.gov The identification and use of such intermediates are crucial for understanding reaction mechanisms and for designing efficient synthetic pathways. nih.gov
This compound belongs to the family of γ-keto esters, which are recognized as useful synthons for creating 1,4-dicarbonyl compounds and other significant intermediates. tandfonline.com The γ-keto ester framework is a precursor for various molecular systems, including the synthesis of heterocyclic compounds like lactams (pyrrolidinones and piperidinones), which are core structures in many biologically active compounds. uniovi.es For instance, the biotransamination of related 5-aryl-5-oxopentanoates can lead to the formation of optically active 6-arylpiperidin-2-ones. uniovi.es
The strategic placement of the ketone and ester functional groups in this compound allows for selective chemical transformations. This makes it a key component in multi-step syntheses where precise control over reactivity is essential for achieving the desired molecular complexity.
Overview of Structural Features and Functional Groups
The structure of this compound is characterized by several key features that dictate its chemical behavior.
Aromatic Ring: It possesses a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) at the para (4th) position. This electron-donating group can influence the reactivity of the aromatic ring and the adjacent carbonyl group.
Ketone: The carbonyl group (C=O) at the 5-position is an electrophilic site, making it susceptible to attack by nucleophiles.
Ester: The methyl ester group (-COOCH₃) at the 1-position is another electrophilic center, though generally less reactive than a ketone. It can be hydrolyzed to a carboxylic acid or undergo transesterification. rsc.org
Aliphatic Chain: A four-carbon chain links the aromatic ketone and the ester group, providing structural flexibility.
This combination of functional groups within a single molecule provides multiple handles for chemists to use in constructing more elaborate structures. The compound is specifically a γ-keto ester because the ketone is located on the gamma (γ) carbon relative to the ester's carbonyl carbon.
Below is a table summarizing the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₄ epa.gov |
| Average Molecular Weight | 236.267 g/mol epa.gov |
| Monoisotopic Mass | 236.104859 g/mol epa.gov |
| CAS Number | 1847-68-3 epa.gov |
Scope of Academic Research on γ-Keto Esters and Related Systems
While the prompt mentions β-keto esters, it is important to clarify that this compound is a γ-keto ester. Both β- and γ-keto esters are crucial classes of compounds in organic synthesis, but their reactivity patterns differ due to the spacing of the carbonyl groups.
Research into γ-keto esters is extensive and covers a wide range of synthetic applications. nih.gov They are valuable precursors for synthesizing various heterocyclic systems and are considered important intermediates in organic synthesis. tandfonline.com Efficient methods for their synthesis are continually being developed, such as the gold(III)-catalyzed hydration of certain alkynoates. nih.gov
The versatility of keto esters, in general, is a central theme in modern organic chemistry. nih.gov For example, β,γ-unsaturated α-ketoesters are employed as versatile synthons in asymmetric catalysis, participating in a variety of addition and annulation reactions to create chiral building blocks. nih.gov While structurally different, the extensive research on these related keto esters highlights the broad interest in molecules containing both ketone and ester functionalities. The ability to selectively transform one functional group in the presence of the other is a key advantage. For instance, selective transesterification of β-keto esters can be achieved over γ-keto esters, demonstrating the nuanced reactivity that chemists can exploit. rsc.org
The development of novel synthetic routes to access γ-keto esters and their subsequent transformation into more complex molecules remains an active area of academic and industrial research, driven by the need for efficient pathways to pharmaceuticals and other fine chemicals. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-8-6-10(7-9-11)12(14)4-3-5-13(15)17-2/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZKCLZDZFXCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390939 | |
| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1847-68-3 | |
| Record name | methyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 5 4 Methoxyphenyl 5 Oxopentanoate and Its Analogues
Established Synthetic Pathways for the Oxopentanoate Scaffold
The construction of the 5-aryl-5-oxopentanoate framework can be achieved through several classical organic reactions. These methods, while reliable, often involve multi-step procedures and the use of stoichiometric reagents.
Approaches involving Diazodicarbonyl Compounds
The reactivity of diazocarbonyl compounds has been harnessed for the synthesis of various heterocyclic and carbocyclic systems. acs.org While direct intermolecular C-H insertion of a diazodicarbonyl compound into an aromatic ring to form a γ-keto ester is not a commonly reported high-yielding strategy, the chemistry of α-diazo-β-keto esters provides a potential, albeit indirect, route. For instance, α-diazo-β-keto esters can be synthesized and subsequently undergo reduction to furnish the corresponding β-hydroxy-α-diazo esters. acs.org A more direct application involves the rhodium-catalyzed reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD) to yield aryl α-keto esters, demonstrating the potential for C-O bond formation and subsequent oxidation at the α-position. organic-chemistry.org However, the specific application of diazodicarbonyl compounds for the direct synthesis of the Methyl 5-(4-methoxyphenyl)-5-oxopentanoate scaffold remains an area for further exploration.
Synthesis through Michael Addition Reactions for Related Oxopentanoates
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful tool for carbon-carbon bond formation and is highly relevant to the synthesis of 1,5-dicarbonyl compounds, the core structure of oxopentanoates. masterorganicchemistry.comyoutube.com The general mechanism involves the deprotonation of a Michael donor to form a stabilized carbanion, which then adds to the β-carbon of a Michael acceptor. masterorganicchemistry.com
A pertinent example is the one-pot synthesis of γ-keto esters from primary nitroalkanes and α,β-unsaturated esters. organic-chemistry.org In this reaction, the nitroalkane acts as the Michael donor, and its conjugate addition to the unsaturated ester, followed by a Nef reaction, yields the desired γ-keto ester. While this method doesn't directly produce an aryl keto ester, it establishes the utility of the Michael reaction in constructing the γ-keto ester framework.
For the synthesis of this compound, a plausible Michael addition approach would involve the conjugate addition of a suitable anisole-derived nucleophile to an appropriate α,β-unsaturated ester. However, direct Michael addition of electron-rich arenes like anisole (B1667542) can be challenging and often requires specific activation or catalysis.
| Reaction Type | Reactants | Key Features | Relevance to Oxopentanoate Scaffold |
| Michael Addition | Primary Nitroalkane, α,β-Unsaturated Ester | One-pot synthesis of γ-keto esters. | Demonstrates C-C bond formation to create the 1,5-dicarbonyl system. |
| Michael Addition | Enolate, α,β-Unsaturated Ketone/Ester | Forms a new C-C single bond and a new enolate. | Fundamental reaction for constructing the carbon backbone of oxopentanoates. masterorganicchemistry.com |
Strategies for Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods to produce chiral γ-keto esters and their derivatives is crucial for applications in medicinal chemistry and natural product synthesis. While specific stereoselective syntheses of this compound are not widely reported, general strategies for asymmetric synthesis of related compounds can be considered.
One approach involves the highly stereoselective oxy-Michael addition to β,γ-unsaturated α-keto esters. nih.gov This method allows for the creation of chiral γ-hydroxy α-keto ester derivatives. Another strategy focuses on the asymmetric hydrogenation of prochiral γ-keto esters, which can lead to chiral γ-hydroxy esters and lactones. Furthermore, the use of chiral auxiliaries or catalysts in Michael additions can induce enantioselectivity in the formation of the 1,5-dicarbonyl system. researchgate.netnih.gov
Novel and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. One-pot reactions and the use of solvent-free or catalytic conditions are key aspects of this "green chemistry" approach.
One-Pot Reaction Sequences
One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, thereby saving time, reagents, and minimizing waste. organic-chemistry.orgresearchgate.netpku.edu.cngoogle.comresearchgate.netacs.org A notable one-pot synthesis of γ-keto esters involves the conjugate addition of primary nitroalkanes to α,β-unsaturated esters, as previously mentioned. organic-chemistry.org Another example is the one-pot conversion of aryl ketones to aryl α-keto esters through oxidation with selenium dioxide, followed by esterification. researchgate.net While not directly yielding a γ-keto ester, this demonstrates the feasibility of tandem oxidation-esterification reactions in a single pot.
| Approach | Starting Materials | Key Transformation | Advantages |
| One-Pot Michael Addition/Nef Reaction | Primary Nitroalkane, α,β-Unsaturated Ester | Conjugate addition followed by conversion of the nitro group to a carbonyl. | Reduced workup and purification steps. organic-chemistry.org |
| One-Pot Oxidation/Esterification | Aryl Ketone | Oxidation of the benzylic position followed by esterification. | Efficient synthesis of aryl α-keto esters. researchgate.net |
Solvent-Free and Catalytic Methods
The use of solvent-free conditions and heterogeneous catalysts is a cornerstone of green chemistry, as it reduces volatile organic compound (VOC) emissions and facilitates catalyst recovery and reuse. chemijournal.com
A prominent example is the Friedel-Crafts acylation of aromatic compounds under solvent-free conditions using solid acid catalysts. chemijournal.comresearchgate.netresearchgate.net For the synthesis of this compound, a solvent-free Friedel-Crafts acylation of anisole with methyl 5-chloro-5-oxopentanoate or glutaric anhydride (B1165640) could be envisioned, potentially catalyzed by a solid Lewis or Brønsted acid. The use of a solid catalyst would simplify the workup procedure, as the catalyst could be removed by simple filtration.
Catalytic Friedel-Crafts acylations of anisole have been reported using various catalysts, including zeolites and metal triflates, which can offer higher selectivity and milder reaction conditions compared to stoichiometric Lewis acids like aluminum chloride. stackexchange.com The use of a catalytic amount of a recyclable catalyst would significantly improve the environmental footprint of the synthesis.
| Method | Reactants | Catalyst/Conditions | Benefits |
| Solvent-Free Friedel-Crafts Acylation | Anisole, Acylating Agent | Solid acid catalyst (e.g., phosphotungstates) | Reduced VOC emissions, catalyst recyclability. chemijournal.com |
| Catalytic Friedel-Crafts Acylation | Anisole, Carboxylic Acid/Anhydride | Zeolite (HZSM-5), Metal Triflates | Milder conditions, higher selectivity, reduced catalyst loading. stackexchange.com |
Retrosynthetic Analysis in the Design of Synthetic Routes
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. This process allows for the logical design of a synthetic route. For this compound, the primary disconnection points are the ester and the bond between the aromatic ring and the carbonyl group.
A key disconnection strategy for this molecule involves breaking the bond between the carbonyl carbon and the anisole ring. This is a logical step as it leads to two readily available or easily synthesizable precursors: an acylating agent derived from glutaric acid and anisole. This disconnection is based on the well-established Friedel-Crafts acylation reaction.
Another logical disconnection is at the ester group, which can be retrosynthetically cleaved to a carboxylic acid and methanol (B129727). This suggests that the ester can be formed in a final esterification step.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-C bond): The bond between the carbonyl group and the aromatic ring is disconnected. This suggests a Friedel-Crafts acylation reaction.
Synthon 1: A 4-methoxyphenyl (B3050149) cation. The synthetic equivalent is anisole.
Synthon 2: An acylium ion derived from a 5-carbomethoxypentanoyl group. The synthetic equivalent is methyl 5-(chloroformyl)pentanoate (glutaric acid monomethyl ester chloride).
Disconnection 2 (C-O bond): The ester linkage is disconnected.
Synthon 3: 5-(4-methoxyphenyl)-5-oxopentanoic acid.
Synthon 4: Methanol.
This analysis suggests a forward synthesis starting with the Friedel-Crafts acylation of anisole with glutaric anhydride to form 5-(4-methoxyphenyl)-5-oxopentanoic acid, followed by esterification with methanol to yield the target molecule.
| Retrosynthetic Step | Description | Key Reaction | Precursors |
| Step 1 | Cleavage of the ester bond | Esterification | 5-(4-methoxyphenyl)-5-oxopentanoic acid, Methanol |
| Step 2 | Cleavage of the aryl-keto bond | Friedel-Crafts Acylation | Anisole, Glutaric anhydride |
Catalytic Approaches in Synthesis of Derivatives
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to desired products. For the synthesis of this compound and its derivatives, several catalytic approaches can be considered, particularly for the key bond-forming reactions.
Friedel-Crafts Acylation: The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction and is typically catalyzed by Lewis acids.
Traditional Catalysts: Aluminum chloride (AlCl₃) is a common and effective catalyst for this reaction. However, it is often required in stoichiometric amounts and can lead to the formation of stable complexes with the product, necessitating a hydrolytic workup.
Modern Catalysts: To overcome the limitations of traditional catalysts, alternative, more environmentally benign options have been developed. These include:
Zeolites: These are microporous aluminosilicates that can act as solid acid catalysts, offering advantages such as reusability and reduced waste.
Metal Trifluoromethanesulfonates (Triflates): Lanthanide and other metal triflates are highly active Lewis acid catalysts that are often more tolerant to functional groups and can be used in smaller quantities.
Bismuth Compounds: Bismuth(III) triflate is another example of a "green" Lewis acid catalyst that is effective for Friedel-Crafts reactions.
The choice of catalyst can significantly impact the yield, selectivity, and environmental footprint of the synthesis.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃ | High reactivity, Low cost | Stoichiometric amounts needed, Waste generation |
| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5) | Reusable, Easy separation | May require higher temperatures |
| Metal Triflates | Sc(OTf)₃, Yb(OTf)₃ | High activity, Water tolerant | Higher cost |
| Bismuth Compounds | Bi(OTf)₃ | Low toxicity, Stable | May have lower activity than traditional catalysts |
The synthesis of various derivatives can also be achieved through catalytic methods. For instance, catalytic hydrogenation of the keto group can yield the corresponding alcohol, while catalytic amination can produce amine derivatives.
Scale-Up Considerations and Process Optimization in Synthesis
The transition from a laboratory-scale synthesis to an industrial-scale process presents several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness.
Key Considerations for Scale-Up:
Reaction Conditions:
Temperature Control: Exothermic reactions, such as Friedel-Crafts acylations, require efficient heat dissipation to prevent runaway reactions. The use of jacketed reactors with precise temperature control is essential.
Mixing: Ensuring proper mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" and reduced yields. The choice of impeller and agitation speed is critical.
Reagent and Solvent Selection:
Cost and Availability: The cost of starting materials and solvents becomes a major factor at scale. Less expensive and readily available reagents are preferred.
Safety and Environmental Impact: The use of hazardous reagents like aluminum chloride may require specialized handling procedures and waste treatment facilities. The selection of greener solvents and catalysts can simplify these aspects.
Workup and Purification:
Extraction and Phase Separation: Liquid-liquid extractions can be time-consuming and generate large volumes of solvent waste. Alternative purification methods like crystallization or distillation are often more practical at scale.
Product Isolation: The final product must be isolated in a high state of purity. The choice of crystallization solvent and conditions is crucial for obtaining the desired crystal form and purity.
Process Safety: A thorough hazard analysis is required to identify potential safety risks, such as thermal runaway, pressure buildup, and exposure to hazardous materials.
Process Optimization: Continuous process improvement is key to a successful and profitable chemical manufacturing process. This can involve:
Design of Experiments (DoE): Statistical methods can be used to systematically investigate the effects of various reaction parameters (e.g., temperature, catalyst loading, reaction time) on yield and purity, allowing for the identification of optimal conditions.
Continuous Flow Chemistry: For some reactions, transitioning from batch processing to a continuous flow setup can offer significant advantages in terms of safety, efficiency, and scalability.
By carefully considering these factors, a robust and economically viable process for the large-scale synthesis of this compound can be developed.
Reaction Chemistry and Transformations of Methyl 5 4 Methoxyphenyl 5 Oxopentanoate
Reactions Involving the Keto Group
The ketone functionality, an aryl ketone in this case, is a primary site for various chemical reactions, including carbon-carbon bond formation and reduction.
The carbonyl group of the ketone can participate in condensation reactions, which are crucial for building more complex molecular architectures. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen bond at the carbonyl carbon.
One such class of reactions is the aldol (B89426) condensation and related variants. While this specific molecule lacks α-hydrogens adjacent to the ketone (the α-carbon is part of the aromatic ring), it can act as an electrophilic partner in crossed-aldol reactions with other enolizable ketones or aldehydes.
Another significant type of condensation is the reaction with hydrazine (B178648) derivatives to form hydrazones, which serves as the initial step in the Wolff-Kishner reduction. wikipedia.orgyoutube.com Oximation, the reaction with hydroxylamine (B1172632) or its derivatives like methoxyamine, is another example. nih.gov This transformation is often used for the characterization, protection, or activation of carbonyl groups. nih.gov For instance, the reaction with methoxyamine, often catalyzed by a mild acid or a metal salt like MnCl₂·4H₂O, would yield the corresponding methoxime. nih.gov
| Reaction Type | Reagent(s) | Product Type | Notes |
| Hydrazone Formation | Hydrazine (N₂H₄) | Hydrazone | Intermediate for Wolff-Kishner reduction. wikipedia.orgyoutube.com |
| Oximation | Methoxyamine (CH₃ONH₂) | Methoxime | Can be catalyzed by MnCl₂·4H₂O. nih.gov |
| Knoevenagel Condensation | Active methylene (B1212753) compounds (e.g., malononitrile) | α,β-Unsaturated compound | Requires a basic catalyst. |
| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene | Converts the C=O group to a C=C double bond. |
The keto group can be completely reduced to a methylene (-CH₂-) group under specific conditions. The Wolff-Kishner reduction is a classic method for this transformation, converting ketones and aldehydes to their corresponding alkanes. wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful when other functional groups in the molecule are sensitive to acid, as it is performed under strongly basic conditions. masterorganicchemistry.com
The reaction proceeds in two main stages. First, the ketone condenses with hydrazine (N₂H₄) to form a hydrazone. wikipedia.orgyoutube.com This is typically done at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol, with a strong base such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide. masterorganicchemistry.comnrochemistry.com The base then deprotonates the hydrazone, which, through a series of steps involving a diimide anion intermediate, ultimately collapses to release nitrogen gas (N₂) and form a carbanion. wikipedia.orgmasterorganicchemistry.com This highly reactive carbanion is then protonated by the solvent to yield the final alkane product. wikipedia.org
For Methyl 5-(4-methoxyphenyl)-5-oxopentanoate, the Wolff-Kishner reduction would selectively reduce the ketone, leaving the ester group intact, to yield Methyl 5-(4-methoxyphenyl)pentanoate.
Typical Wolff-Kishner Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Reducing Agent | Hydrazine (N₂H₄) or Hydrazine monohydrate | wikipedia.orgyoutube.comnrochemistry.com |
| Base | Potassium hydroxide (KOH) | nrochemistry.com |
| Solvent | High-boiling point polar protic solvents (e.g., ethylene glycol, diethylene glycol) | masterorganicchemistry.comnrochemistry.com |
| Temperature | Elevated, typically 180-200 °C | wikipedia.orgyoutube.com |
A common modification, known as the Huang-Minlon modification, involves a one-pot procedure where water and excess hydrazine are distilled off before heating, which can improve yields and shorten reaction times. masterorganicchemistry.com
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the keto group. msu.eduyoutube.com This reaction results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. youtube.com
Given that this compound also possesses an ester group, which is also reactive towards these powerful organometallic reagents, the reaction outcome can be complex. Typically, excess Grignard or organolithium reagent will react with both the ketone and the ester. youtube.com
However, less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can offer more selective transformations. youtube.comyoutube.com Gilman reagents are known to react with ketones but are generally unreactive towards esters. youtube.com Therefore, by using a Gilman reagent, it would be possible to selectively add an alkyl or aryl group to the ketone, forming a tertiary alcohol, while leaving the methyl ester group untouched. youtube.comyoutube.com
| Reagent Type | Example | Reactivity with Ketone | Reactivity with Ester | Product at Ketone Site (after workup) |
| Grignard Reagent | CH₃MgBr | High | High | Tertiary Alcohol |
| Organolithium | CH₃Li | High | High | Tertiary Alcohol |
| Gilman Reagent | (CH₃)₂CuLi | High | Low/None | Tertiary Alcohol |
Reactions Involving the Ester Group
The methyl ester functionality is a versatile handle for synthesizing other carboxylic acid derivatives.
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This equilibrium reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification : Under basic conditions, an alkoxide (e.g., sodium ethoxide, NaOEt) acts as the nucleophile, attacking the ester carbonyl. This forms a tetrahedral intermediate which then collapses, expelling a methoxide (B1231860) (MeO⁻) leaving group to form the new ester. masterorganicchemistry.com For example, reacting this compound with a large excess of ethanol (B145695) and a catalytic amount of sodium ethoxide would produce Ethyl 5-(4-methoxyphenyl)-5-oxopentanoate.
Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is first protonated, which activates it towards nucleophilic attack by an alcohol. The mechanism proceeds through several proton transfer steps, addition of the alcohol, and elimination of methanol (B129727) to yield the new ester. masterorganicchemistry.com
Amidation is the reaction of an ester with an amine to form an amide. This transformation typically requires heating and may be facilitated by a catalyst. scispace.com The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.
For instance, reacting this compound with an amine, such as diethanolamine, would lead to the formation of the corresponding N,N-bis(2-hydroxyethyl) amide. scispace.com Such reactions are often carried out at elevated temperatures to proceed at a reasonable rate. scispace.com In some cases, the direct amidation of esters can be slow, and conversion to a more reactive acyl chloride might be preferred for a more efficient reaction. However, direct reaction with amines is a common pathway, particularly in industrial settings. scispace.com A one-pot enzymatic approach has also been reported for the conversion of keto esters to lactams through biotransamination and subsequent spontaneous intramolecular cyclization. uniovi.es
Hydrolysis to Carboxylic Acid Analogues
The ester functionality of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid. This transformation is typically achieved under basic conditions, for instance, by heating the ester with a solution of sodium hydroxide in a mixture of water and an organic solvent like methanol or dioxane. chemspider.comprepchem.com The reaction proceeds through a saponification mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the carboxylate salt. mnstate.edumnstate.edu Acidification of the reaction mixture then protonates the carboxylate to yield the final carboxylic acid product. chemspider.commnstate.edu
This hydrolysis is a fundamental reaction, providing access to a key synthetic intermediate. The resulting carboxylic acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid, serves as a precursor for the synthesis of various other molecules. For example, it has been utilized in the synthesis of more complex structures, including those with potential pharmaceutical applications. researchgate.net
Reactions Involving the Methoxy-substituted Phenyl Group
The 4-methoxyphenyl (B3050149) group in this compound significantly influences its reactivity, particularly in electrophilic aromatic substitution and coupling reactions.
Electrophilic Aromatic Substitution Patterns
The methoxy (B1213986) group (-OCH3) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. quora.comlibretexts.org This is due to the electron-donating resonance effect of the oxygen's lone pairs, which outweighs its electron-withdrawing inductive effect. quora.com Consequently, electrophiles will preferentially attack the positions ortho and para to the methoxy group. Given that the para position is already substituted, electrophilic attack on the 4-methoxyphenyl ring of this compound is directed to the two equivalent ortho positions (C-3 and C-5).
The high reactivity of anisole (B1667542) (methoxybenzene) and its derivatives often necessitates milder reaction conditions for EAS reactions to avoid polysubstitution. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and acylation. pearson.com
Coupling Reactions
The methoxy-substituted phenyl group can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the direct replacement of an aromatic methoxy group can be challenging, methods have been developed for this purpose. For instance, nickel-catalyzed dealkoxylative C(aryl)-C(sp3) cross-coupling allows for the replacement of aromatic methoxy groups with certain carbon nucleophiles. nih.gov
Furthermore, the aryl halide counterparts (e.g., aryl bromides) of methoxy-substituted compounds are common substrates in coupling reactions. Copper-catalyzed cross-coupling reactions have been developed to introduce methoxy groups onto aryl rings using reagents like 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe). chemistryviews.org Conversely, the C-O bond of N-methoxy arylamides can undergo copper-catalyzed coupling with arylboronic acids. mdpi.com Iron-catalyzed N=S coupling reactions of N-methoxy arylamides have also been reported. nih.govacs.org These examples highlight the versatility of the methoxyaryl motif in modern synthetic chemistry.
Transformations of the Alkyl Chain
The alkyl chain of this compound, with its ketone and ester functionalities, offers multiple sites for chemical modification.
Carbon-Carbon Bond Forming Reactions (e.g., Stobbe Condensation, Robinson Annulation)
Stobbe Condensation: The ketone carbonyl group in this compound can react with succinic esters in the presence of a strong base in a Stobbe condensation. wikipedia.orgjuniperpublishers.com This reaction leads to the formation of an alkylidene succinic acid or its corresponding ester. The mechanism involves the formation of a γ-lactone intermediate which then undergoes ring-opening to give the product. wikipedia.orgjuniperpublishers.com The Stobbe condensation is a valuable method for constructing new carbon-carbon bonds and has been applied in the synthesis of complex molecules, including natural products. juniperpublishers.comresearchgate.net
Robinson Annulation: The ketone functionality also makes the molecule a potential substrate for the Robinson annulation, a powerful ring-forming reaction. wikipedia.orgmasterorganicchemistry.com This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form a new six-membered ring. wikipedia.orglibretexts.org For this compound, the enolate would need to be generated at the α-carbon to the ketone (C-4). This enolate could then react with a suitable Michael acceptor, such as methyl vinyl ketone, to initiate the annulation sequence. wikipedia.org This process is instrumental in the synthesis of steroid and terpenoid skeletons. wikipedia.orgfiveable.me
Functionalization of Methylene Units
The methylene groups in the alkyl chain of this compound are susceptible to functionalization. The methylene group adjacent to the ketone (C-4) and the one adjacent to the ester (C-2) are particularly activated due to the electron-withdrawing nature of the carbonyl groups, making their protons acidic and amenable to deprotonation to form enolates.
These enolates can then react with various electrophiles, allowing for α-functionalization. For instance, α-arylation of ketones can be achieved through various methods, including palladium-catalyzed coupling reactions. acs.org The methylene group can also be involved in reactions such as halogenation or oxidation. The keto group itself can be reduced to a methylene group using methods like the Wolff-Kishner reduction. researchgate.net Furthermore, β-keto esters can undergo a variety of palladium-catalyzed transformations, including decarboxylation followed by other reactions. nih.gov
Chemo- and Regioselective Transformations of Polyfunctional Substrates
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the preferential reaction at a specific position within a molecule.
Chemoselective Reductions: A key challenge in the chemistry of this compound is the selective reduction of the ketone in the presence of the methyl ester. Strong reducing agents like lithium aluminum hydride would likely reduce both carbonyl groups. However, milder reagents can differentiate between the ketone and the ester. For instance, sodium borohydride (B1222165) is generally selective for the reduction of ketones and aldehydes over esters, making it a suitable reagent for the chemoselective reduction of the keto group in this compound to the corresponding secondary alcohol.
Another approach to achieve chemoselectivity is through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence which functional group is reduced. For example, certain catalysts may selectively hydrogenate the ketone without affecting the ester or the aromatic ring. Conversely, under harsher conditions, both the ketone and the aromatic ring could be reduced.
Regioselective Reactions of the Aromatic Ring: The 4-methoxyphenyl group is an activated aromatic system due to the electron-donating nature of the methoxy group. This activation directs electrophilic aromatic substitution reactions primarily to the ortho and para positions relative to the methoxy group. Since the para position is already occupied by the 5-oxopentanoate (B1240814) chain, electrophilic substitution would be directed to the ortho positions (C-3 and C-5 of the aromatic ring). youtube.comlibretexts.org The bulky 5-oxopentanoate substituent might sterically hinder the ortho positions to some extent, potentially influencing the regiochemical outcome of reactions with very large electrophiles. caltech.edu
The regioselectivity of such reactions is a well-established principle in organic chemistry. youtube.comlibretexts.org The electron-donating resonance effect of the methoxy group stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position. youtube.com
| Reaction Type | Reagent/Catalyst | Selective Transformation | Product Type |
| Chemoselective Reduction | Sodium Borohydride (NaBH₄) | Selective reduction of the ketone over the ester. | Methyl 5-hydroxy-5-(4-methoxyphenyl)pentanoate |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃/H₂SO₄ | Substitution at the ortho position to the methoxy group. | Methyl 5-(3-nitro-4-methoxyphenyl)-5-oxopentanoate |
Stereoselective Reactions and Chiral Derivatization
The carbonyl carbon of the ketone in this compound is prochiral. This means that its reduction can lead to the formation of a chiral center, resulting in two enantiomeric secondary alcohols.
Stereoselective Reductions: The synthesis of a single enantiomer of the corresponding alcohol requires a stereoselective reduction. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Enzymatic Reductions also offer a highly stereoselective route to chiral alcohols. Ketoreductases, for example, can reduce ketones with high enantioselectivity. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes can provide access to either the (R)- or (S)-enantiomer of the alcohol product, depending on the specific enzyme used.
Chiral Derivatization: For the analytical separation and characterization of the enantiomers of the alcohol product, or even the parent ketone if a chiral center is introduced elsewhere in the molecule, chiral derivatizing agents (CDAs) are employed. wikipedia.org These are enantiomerically pure reagents that react with the target molecule to form diastereomers. chemeurope.com Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wikipedia.orgchemeurope.com Common CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride, which form diastereomeric esters with alcohols. wikipedia.orgchemeurope.com The analysis of the NMR spectra of these diastereomers can also be used to determine the enantiomeric excess and absolute configuration of the alcohol. For carboxylic acids that could be derived from the ester, reagents like (S)-anabasine can be used to form diastereomeric amides for LC-MS analysis. nih.gov
| Reaction Type | Reagent/Catalyst | Outcome | Product Type |
| Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ | Enantioselective reduction of the ketone. | Enantiomerically enriched Methyl 5-hydroxy-5-(4-methoxyphenyl)pentanoate |
| Enzymatic Reduction | Ketoreductase | Highly enantioselective reduction of the ketone. | (R)- or (S)-Methyl 5-hydroxy-5-(4-methoxyphenyl)pentanoate |
| Chiral Derivatization | Mosher's acid chloride | Formation of diastereomeric esters for analysis. | Diastereomers of Mosher's ester of Methyl 5-hydroxy-5-(4-methoxyphenyl)pentanoate |
Named Reactions in the Context of this compound Chemistry
Several classic named reactions in organic chemistry are relevant to the synthesis and transformation of this compound.
Friedel-Crafts Acylation: The synthesis of the parent compound itself can be envisioned through a Friedel-Crafts acylation of anisole with a derivative of glutaric acid. For instance, reacting anisole with glutaric anhydride (B1165640) or a mono-esterified glutaroyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would lead to the formation of the carbon skeleton of this compound. researchgate.netresearchgate.net The regioselectivity of this reaction is dictated by the activating effect of the methoxy group on the anisole ring, directing the acylation to the para position. nih.gov
Clemmensen and Wolff-Kishner Reductions: These are two classical methods for the complete reduction of a ketone to a methylene group (-CH₂-).
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. stackexchange.commasterorganicchemistry.com These strongly acidic conditions might pose a compatibility issue with the ester functional group, which could undergo hydrolysis. quora.comvedantu.com
The Wolff-Kishner reduction utilizes hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. masterorganicchemistry.comwikipedia.org These basic conditions would likely lead to the saponification (hydrolysis) of the methyl ester. quora.comvedantu.com Therefore, the choice between these two reductions would depend on the desired fate of the ester group. If the carboxylic acid is the desired product, the Wolff-Kishner reduction could be a viable option.
| Named Reaction | Reactants | Reagents/Catalyst | Product |
| Friedel-Crafts Acylation | Anisole, Glutaric anhydride methyl ester chloride | AlCl₃ | This compound |
| Clemmensen Reduction | This compound | Zn(Hg), HCl | Methyl 5-(4-methoxyphenyl)pentanoate (potential ester hydrolysis) |
| Wolff-Kishner Reduction | This compound | N₂H₄, KOH | 5-(4-Methoxyphenyl)pentanoic acid |
Applications As a Building Block and Synthetic Intermediate in Organic Synthesis
Role in the Construction of Complex Organic Molecules
The inherent reactivity of the keto and ester functionalities in Methyl 5-(4-methoxyphenyl)-5-oxopentanoate allows it to participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it a useful starting material for constructing more elaborate molecular frameworks. For instance, related β-ketoesters are widely used in reactions such as alkylations, acylations, and condensations to build molecular complexity. The methoxy-substituted phenyl ring also offers a site for further functionalization or modification through electrophilic aromatic substitution or demethylation to reveal a phenol. While direct examples of its use in the total synthesis of specific complex natural products are not extensively documented in readily available literature, its structural components are present in various biologically active molecules, suggesting its potential as a precursor. For example, the core structure is related to intermediates used in the synthesis of benzofuran (B130515) derivatives, which are significant scaffolds in medicinal chemistry. researchgate.net
Utility in Heterocyclic Chemistry
The 1,4-dicarbonyl relationship (upon hydrolysis of the ester) or the existing 1,5-ketoester functionality makes this compound a prime candidate for the synthesis of five- and six-membered heterocyclic rings, which are ubiquitous in pharmaceuticals and agrochemicals.
The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). While this compound is a 1,5-ketoester, it can be envisioned to undergo cyclization reactions with hydrazine derivatives under specific conditions to form dihydropyridazinone structures. The general utility of β-ketoesters in reacting with hydrazines to form pyrazolones is a well-established synthetic strategy. nih.gov In these reactions, the keto and ester groups serve as electrophilic sites for the nucleophilic hydrazine, leading to a cyclocondensation event. nih.gov For example, the reaction of a β-ketoester with phenylhydrazine (B124118) in refluxing glacial acetic acid is a common method to produce 5-pyrazolone compounds. nih.gov
| Reactants | Product Type | General Conditions |
| β-Ketoester, Phenylhydrazine | 5-Pyrazolone | Glacial Acetic Acid, Reflux nih.gov |
| β-Ketoester, Phenylhydrazine HCl | 5-Pyrazolone | Absolute Methanol (B129727), Reflux nih.gov |
Oxazole (B20620) rings are another class of heterocycles accessible from keto-ester precursors, although the synthesis typically requires an α-functionalized ketone. For instance, the widely used Robinson-Gabriel synthesis involves the dehydration of 2-acylaminoketones. While this compound does not directly fit this precursor profile, it could be modified (e.g., via α-amination and acylation) to generate the necessary intermediate for oxazole formation. A more direct, though unrelated, method involves the reaction of α-bromoketones with benzylamine (B48309) derivatives, mediated by iodine, to yield oxazoles. rsc.org The 5-(4'-methoxyphenyl)-oxazole moiety itself has been identified as an inhibitor of the hatch and growth of Caenorhabditis elegans. nih.gov
Precursor for Bioactive Compound Scaffolds
The structural framework of this compound is a component of various scaffolds that have been investigated for biological activity.
While direct synthesis of RhoA inhibitors from this compound is not explicitly detailed, its structural elements are relevant. RhoA is a small GTPase that is a target in cancer therapy. The development of inhibitors often involves complex heterocyclic systems. For example, the synthesis of hydantoin (B18101) derivatives, which can possess biological activity, has been achieved through multicomponent reactions involving amines, aldehydes, and pyruvate (B1213749) derivatives. mdpi.com A p-anisidine (B42471) (4-methoxyaniline) component, structurally related to the methoxyphenyl group in the title compound, is used in these syntheses. mdpi.com This highlights the utility of the 4-methoxyphenyl (B3050149) motif in building blocks for medicinally relevant scaffolds.
Research has shown that 5-(4'-Methoxyphenyl)-oxazole (MPO) is an inhibitor of the hatch and growth of the nematode Caenorhabditis elegans. nih.govmedchemexpress.com This compound was initially reported as a synthetic molecule and was later isolated from a fungal culture broth. nih.gov Although nineteen chemically synthesized derivatives of MPO were found to be inactive, the discovery underscores that the precise 5-(4'-methoxyphenyl)-oxazole structure is crucial for its anti-nematodal properties. nih.gov The synthesis of such oxazoles can be achieved through various organic chemistry methods, and keto-containing precursors like this compound represent potential starting points for accessing the required α-functionalized ketone intermediates.
| Compound | Biological Activity | Source Organism (for natural product) | Key Finding |
| 5-(4'-Methoxyphenyl)-oxazole (MPO) | Inhibits hatch and growth of C. elegans | Fungal Culture Broth nih.gov | The entire MPO structure is essential for its activity. nih.gov |
Development of Pharmaceutical Intermediates and Fine Chemicals
The strategic importance of this compound is particularly evident in its application as a synthetic intermediate for creating molecules with potential pharmaceutical value. mallakchemicals.comnavoneindia.com Intermediates are crucial components in the multi-step synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.com The structure of this compound is a key component in the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.
A significant application involves the conversion of 5-aryl-5-oxopentanoates into 6-arylpiperidin-2-ones. uniovi.es The piperidinone ring is a core structure in many biologically active compounds. Research has demonstrated that δ-keto esters like this compound can undergo reductive amination followed by intramolecular cyclization to yield the corresponding lactams. uniovi.es The use of transaminases in this process allows for the stereoselective synthesis of optically active piperidinones, which is often a critical requirement for drug efficacy. uniovi.es
Table 1: Biotransamination of 5-Aryl-5-oxopentanoates to 6-Arylpiperidin-2-ones uniovi.es
| Substrate (Keto Ester) | Product (Lactam) | Conversion (%) |
|---|---|---|
| This compound | 6-(4-methoxyphenyl)piperidin-2-one | Data not explicitly provided, but lower than butanoate homologs. uniovi.es |
| Methyl 5-phenyl-5-oxopentanoate | 6-phenylpiperidin-2-one | >99 (with specific transaminases) |
| Methyl 5-(4-methylphenyl)-5-oxopentanoate | 6-(4-methylphenyl)piperidin-2-one | ~80 (with specific transaminases) |
This table is generated based on findings for related 5-aryl-5-oxopentanoates to illustrate the synthetic utility.
Furthermore, the methoxyphenyl group is a common feature in many pharmacologically active molecules. For instance, the 1-(4-methoxyphenyl) moiety is a key structural component in Apixaban, a potent Factor Xa inhibitor. google.com The synthesis of such complex APIs often relies on the availability of versatile intermediates like this compound.
Beyond piperidinones, the core structure can be used to synthesize other fine chemicals. For example, related structures are used to create oxazole derivatives. nih.gov The 5-(4'-Methoxyphenyl)-oxazole scaffold has been identified as an inhibitor of the nematode Caenorhabditis elegans, highlighting the potential for generating novel bioactive compounds from this class of precursors. nih.gov
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rug.nlnih.gov These reactions are prized in medicinal chemistry and diversity-oriented synthesis for their ability to rapidly generate libraries of complex and structurally diverse molecules from simple building blocks. nih.gov
The keto-ester functionality of this compound makes it a suitable candidate for integration into MCRs. The ketone can react with an amine to form an enamine or imine in situ, which can then participate in subsequent bond-forming events. The ester group can also be involved in cyclization or other transformations.
For example, keto-esters are known to be valuable substrates in reactions like the Huisgen cycloaddition or the Ugi reaction. rug.nl In a hypothetical Ugi-type reaction, this compound could react with an amine, an isocyanide, and a carboxylic acid to produce a complex α-acylamino amide structure. Such strategies are employed to synthesize privileged structures in medicinal chemistry, like the 1,3,4-oxadiazole (B1194373) skeleton, which is known to improve pharmacokinetic properties. rug.nl
The synthesis of highly substituted piperidinones, which can be derived from this keto-ester, has also been achieved through pseudo-five-component reactions involving aromatic aldehydes, nitromethane, ammonium (B1175870) acetate, and dialkyl malonates. nih.gov This demonstrates the principle of using simpler building blocks to construct complex heterocyclic systems in a single pot, a strategy where a versatile intermediate like this compound could be readily employed. The ability to generate complex scaffolds, such as spiro-compounds or bicyclic peptidomimetics, from related cyclopropylideneacetates further underscores the potential of such building blocks in advanced synthetic applications. researchgate.netresearchgate.net
Analytical and Spectroscopic Characterization Methodologies in Academic Research
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are instrumental in separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for monitoring the progress of the reaction.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Methyl 5-(4-methoxyphenyl)-5-oxopentanoate and for monitoring the progress of its synthesis. nih.gov This method offers high resolution and sensitivity, allowing for the separation and quantification of the main product from closely related impurities. A typical HPLC analysis would involve a reversed-phase column, such as a C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with the gradient and flow rate optimized to achieve the best separation. nih.govsielc.com For instance, a mobile phase of acetonitrile and water, with or without an acid modifier like phosphoric or formic acid, can be employed. sielc.comsielc.com Detection is commonly performed using a UV detector at a wavelength where the aromatic ring of the methoxyphenyl group shows strong absorbance. nih.gov The retention time of the compound under specific HPLC conditions serves as a key identifier, and the peak area provides a quantitative measure of its purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitatively monitoring reaction progress and for preliminary purity checks of this compound. khanacademy.orglibretexts.org A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. khanacademy.orglibretexts.org The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents of varying polarities. khanacademy.org The choice of eluent is critical for achieving good separation. For a compound like this compound, a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate) is commonly used. rsc.org After development, the separated spots are visualized, often under UV light, where the aromatic ring will be fluorescent. libretexts.orgrsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system. By comparing the Rf value of the product spot with that of the starting materials, the progress of the reaction can be efficiently tracked.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its variant, Electrospray Ionization LC-MS (ESI-LC-MS), are powerful analytical tools that combine the separation capabilities of HPLC with the mass analysis of mass spectrometry. nih.govnih.gov This hyphenated technique is invaluable for the characterization of this compound as it provides not only retention time data but also crucial information about the molecular weight of the compound and its fragments. In LC-MS analysis, the eluent from the HPLC column is introduced into the mass spectrometer. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for this compound. nih.gov The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the confirmation of the molecular weight of this compound. This technique is also highly sensitive and can be used to detect and identify trace-level impurities and byproducts. researchgate.net
When this compound is synthesized in a chiral or asymmetric fashion, determining the enantiomeric excess (e.e.) is crucial. nih.gov Chiral High-Performance Liquid Chromatography (chiral HPLC) is the most widely used and reliable method for this purpose. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a chiral compound, leading to their separation. sigmaaldrich.comsigmaaldrich.com The choice of the CSP is critical and depends on the specific structure of the analyte. hplc.eu For a compound like this compound, polysaccharide-based or cyclodextrin-based CSPs are often effective. sigmaaldrich.comhplc.eu The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is carefully optimized to achieve baseline separation of the enantiomeric peaks. azypusa.com The ratio of the peak areas of the two enantiomers directly corresponds to the enantiomeric excess of the sample.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. rsc.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each type of proton in the molecule. hmdb.cachemicalbook.comresearchgate.net The chemical shift (δ) of each signal, its integration (the area under the peak), and its multiplicity (splitting pattern) provide a wealth of structural information. carlroth.com For instance, the aromatic protons on the methoxyphenyl ring would appear in the downfield region (typically δ 6.8-8.0 ppm). The protons of the methoxy (B1213986) group on the aromatic ring and the methyl ester group would each give rise to a sharp singlet. The methylene (B1212753) protons of the pentanoate chain would appear as multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. np-mrd.orgorganicchemistrydata.orgresearchgate.net Each unique carbon atom in this compound would give a distinct signal in the spectrum. rsc.orgrsc.org The chemical shifts of the carbonyl carbons (ketone and ester) would be the most downfield signals. The aromatic carbons would also appear in the downfield region, while the carbons of the aliphatic chain and the methoxy groups would be found in the upfield region.
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on general principles and data for similar structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to C=O) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic Protons (ortho to OCH₃) | 6.9 - 7.1 | Doublet | 2H |
| Methoxy Protons (aromatic) | ~3.9 | Singlet | 3H |
| Methoxy Protons (ester) | ~3.7 | Singlet | 3H |
| Methylene Protons (α to ketone C=O) | 2.9 - 3.1 | Triplet | 2H |
| Methylene Protons (α to ester C=O) | 2.3 - 2.5 | Triplet | 2H |
| Methylene Protons (β to both C=O) | 1.9 - 2.1 | Pentet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ketone Carbonyl | 195 - 200 |
| Ester Carbonyl | 170 - 175 |
| Aromatic Carbon (ipso, attached to C=O) | 128 - 132 |
| Aromatic Carbons (ortho to C=O) | 129 - 131 |
| Aromatic Carbons (ortho to OCH₃) | 113 - 115 |
| Aromatic Carbon (ipso, attached to OCH₃) | 162 - 165 |
| Methoxy Carbon (aromatic) | 55 - 57 |
| Methoxy Carbon (ester) | 51 - 53 |
| Methylene Carbon (α to ketone C=O) | 35 - 40 |
| Methylene Carbon (α to ester C=O) | 32 - 36 |
| Methylene Carbon (β to both C=O) | 18 - 22 |
Mass Spectrometry (HRMS, EI, ESI, FAB)
Mass spectrometry (MS) is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This allows for the determination of a compound's molecular weight and can provide significant structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₃H₁₆O₄, Molecular Weight: 236.26 g/mol ), various MS techniques are employed.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. By providing a highly accurate mass measurement, typically to within 0.001 Da, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₇O₄⁺) is 237.1125. In research, an experimentally obtained value that closely matches this theoretical mass would confirm the molecular formula. For instance, studies on structurally related compounds utilize techniques like Fast Atom Bombardment (FAB) in conjunction with HRMS to verify the mass of newly synthesized molecules. rsc.org
Different ionization methods are used depending on the compound's properties and the desired information:
Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. This fragmentation pattern serves as a molecular fingerprint. For this compound, the molecular ion would appear at m/z 236. Key fragments would arise from the cleavage of bonds adjacent to the carbonyl groups. A prominent and stable fragment would be the 4-methoxybenzoyl cation at m/z 135. nist.govcharite.de
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and less volatile molecules. It typically generates protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, resulting in minimal fragmentation. For this compound, ESI-MS would be expected to show a strong signal at m/z 237 for the [M+H]⁺ ion. copernicus.org
Fast Atom Bombardment (FAB): FAB is another soft ionization method, useful for non-volatile compounds. It generally produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with little fragmentation. Research on similar aromatic keto-esters has successfully used HRMS-FAB to confirm the mass of the target compound by identifying the [M+H]⁺ ion. rsc.org
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Type | Ionization Method | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | EI | 236 | Molecular Ion |
| [M+H]⁺ | ESI, FAB | 237 | Protonated Molecular Ion |
| [M+Na]⁺ | ESI | 259 | Sodium Adduct |
| [C₈H₇O₂]⁺ | EI | 135 | 4-methoxybenzoyl cation fragment |
| [C₁₂H₁₃O₃]⁺ | EI | 205 | Fragment from loss of methoxy group (-OCH₃) |
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its specific vibrational modes (e.g., stretching, bending). The IR spectrum of this compound would display distinct absorption bands confirming its key structural features. Analysis of related compounds in spectral databases like the NIST WebBook provides reference points for these characteristic peaks. nist.govnist.govnist.gov
The primary expected absorptions are:
Aromatic Ketone C=O Stretch: A strong, sharp peak around 1680 cm⁻¹, characteristic of a ketone conjugated with an aromatic ring.
Aliphatic Ester C=O Stretch: A strong, sharp peak at a higher frequency than the ketone, typically around 1735 cm⁻¹.
C-O Stretches: Strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching of the ester and the aryl ether linkage of the methoxy group.
C-H Stretches: Peaks just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring and peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the aliphatic chain and methyl groups.
C=C Aromatic Stretch: Several medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H | Stretch | 3000-2850 | Medium |
| Ester C=O | Stretch | ~1735 | Strong |
| Aryl Ketone C=O | Stretch | ~1680 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
| Ether/Ester C-O | Asymmetric/Symmetric Stretch | 1300-1000 | Strong |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, and oxygen) in a pure sample. The experimental results are compared against the theoretical percentages calculated from the proposed molecular formula (C₁₃H₁₆O₄). A close agreement, typically within ±0.4%, serves as strong evidence to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula of the compound. This analysis is crucial for verifying the purity and identity of a newly synthesized batch of this compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Mass Percentage (%) | Typical Experimental Finding |
|---|---|---|---|
| Carbon (C) | C₁₃H₁₆O₄ | 66.09% | Experimental values matching theoretical values within ±0.4% confirm the empirical formula. |
| Hydrogen (H) | 6.83% | ||
| Oxygen (O) | 27.08% |
Future Research Directions and Emerging Perspectives in Methyl 5 4 Methoxyphenyl 5 Oxopentanoate Chemistry
Development of Sustainable Synthetic Methodologies
The traditional synthesis of the parent acid, 5-(4-methoxyphenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of anisole (B1667542) with glutaric anhydride (B1165640) chemicalbook.com, followed by esterification. Future research should prioritize the development of more sustainable and efficient synthetic routes that align with the principles of green chemistry.
Key research objectives include:
Catalytic Approaches: Investigating novel catalytic systems to replace stoichiometric Lewis acids in the acylation step. This could involve using solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) that are recyclable and exhibit lower environmental impact.
Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes. Flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste generation.
Alternative Acylating Agents: Exploring the use of alternative, more atom-economical acylating agents than glutaric anhydride or related acid chlorides like methyl 5-chloro-5-oxopentanoate bldpharm.com. For instance, methods involving the direct carboxylative or acylative functionalization of C-H bonds could be investigated.
Bio-based Feedstocks: Research into producing precursors like glutaric acid and anisole from renewable biomass sources would significantly enhance the sustainability profile of the entire synthetic pathway.
Electrochemical Synthesis: Exploring electrochemical methods, which can replace harsh chemical oxidants and reagents with electricity, represents a promising green alternative. For example, electrochemical oxidation has been used for the synthesis of other aryl α-ketoesters from acetophenones nih.gov.
A comparative table of potential synthetic strategies is presented below.
| Methodology | Traditional Approach | Potential Sustainable Alternative | Key Advantages of Alternative |
| Catalysis | Stoichiometric AlCl₃ (Lewis Acid) | Heterogeneous solid acid catalysts (e.g., Zeolites) | Recyclability, reduced waste, milder conditions. |
| Process | Batch Reaction | Continuous Flow Synthesis | Enhanced safety, better process control, scalability. |
| Reagents | Glutaric Anhydride / Acid Chlorides | Direct C-H Acylation | Higher atom economy, fewer synthetic steps. |
| Energy Source | Thermal Heating | Electrochemical Oxidation / Photoredox Catalysis | Use of electricity as a clean reagent, high selectivity. nih.govorganic-chemistry.org |
Exploration of Novel Reactivity Patterns
Methyl 5-(4-methoxyphenyl)-5-oxopentanoate contains two key reactive sites: the ketone and the ester functionalities. While classical reactions of these groups are well-established, future research should focus on uncovering novel and selective transformations.
Palladium-Catalyzed Reactions: The chemistry of palladium enolates, generated from related β-keto esters, has led to new reactions like aldol (B89426) condensations and Michael additions under neutral conditions nih.gov. Exploring similar palladium-catalyzed transformations with this γ-keto ester could provide access to complex molecular architectures.
Asymmetric Transformations: The development of catalytic asymmetric reactions is crucial. For instance, the asymmetric reduction of the ketone would yield chiral hydroxy-esters, valuable building blocks for pharmaceuticals. Similarly, enzymatic approaches using transaminases could convert the keto group into an amino group enantioselectively, leading to optically active lactams. uniovi.es
Domino and Cascade Reactions: Designing one-pot cascade reactions that sequentially modify both the ketone and ester functionalities would be highly efficient. For example, an initial reaction at the ketone could trigger an intramolecular cyclization involving the ester group, rapidly building molecular complexity.
C-H Functionalization: Investigating the direct functionalization of the C-H bonds on the aliphatic chain or the aromatic ring, catalyzed by transition metals, would offer new pathways for derivatization without the need for pre-functionalized substrates.
Integration into Advanced Materials Science Research
The structural motifs within this compound make it an intriguing candidate for the development of advanced materials.
Polymer Chemistry: Keto-esters are precursors to a variety of polymers. numberanalytics.comgoogle.com Research into the polymerization of this compound or its derivatives could lead to novel polyesters with specific thermal or optical properties imparted by the aromatic moiety. The keto group can also be a site for post-polymerization modification. The presence of β-ketoester functionalities has been pivotal in creating recyclable polymers through dynamic covalent bonds. researchgate.net
Liquid Crystals: The rigid aromatic core combined with a flexible aliphatic chain is a common structural feature in liquid crystalline compounds. Derivatives of this compound could be synthesized and studied for potential liquid crystal behavior. β-Keto esters have been noted as precursors for liquid crystals. nih.gov
Photoreactive Materials: The aryl ketone moiety can act as a photosensitizer. This property could be exploited in the design of photo-crosslinkable polymers or photo-initiators for polymerization reactions.
Further Elucidation of Structural and Electronic Properties
A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications.
Conformational Analysis: Detailed computational studies, in conjunction with advanced spectroscopic techniques (e.g., variable-temperature NMR), could elucidate the preferred conformations of the molecule in different environments. Understanding the spatial relationship between the aromatic ring, the ketone, and the ester is key to controlling its reactivity.
Electronic Structure Calculation: Quantum chemical calculations can provide insights into the molecule's frontier molecular orbitals (HOMO/LUMO), charge distribution, and electrostatic potential. This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding its behavior in electronically demanding applications.
Crystallographic Studies: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding or π–π stacking. This is crucial for rational design in materials science. A search of existing crystallographic databases reveals structures for related compounds, but not for the title compound itself. nih.gov
| Property | Method of Investigation | Information Gained |
| Molecular Formula | Mass Spectrometry | C₁₃H₁₆O₄ epa.gov |
| Molecular Weight | Mass Spectrometry | 236.267 g/mol epa.gov |
| Conformation | Computational Modeling, VT-NMR | Preferred 3D arrangement of atoms, rotational barriers. |
| Electronic Properties | DFT Calculations, UV-Vis Spectroscopy | Orbital energies, charge distribution, electronic transitions. |
| Solid-State Structure | X-ray Crystallography | Bond lengths, bond angles, intermolecular packing. |
Design of Next-Generation Synthetic Intermediates
This compound is a versatile starting material. Its strategic modification can lead to a new generation of synthetic intermediates with enhanced utility.
Heterocyclic Synthesis: The 1,4-dicarbonyl relationship (after transformation of the ester) is a classic precursor for five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis. The compound is an ideal starting point for creating substituted heterocycles bearing a 4-methoxyphenyl (B3050149) group.
Chiral Building Blocks: As mentioned, enantioselective reduction of the ketone or amination can produce valuable chiral intermediates for the synthesis of biologically active molecules. uniovi.es
Bifunctional Reagents: The compound can be transformed into bifunctional linkers for use in bioconjugation chemistry or for the synthesis of more complex molecular frameworks. For example, converting the ester to a different reactive group (e.g., an azide (B81097) or alkyne) would create a chemo-selective handle for click chemistry reactions.
Precursors for Bioactive Scaffolds: Keto-esters are known intermediates in the synthesis of a wide range of bioactive compounds, including pyrazolones nih.gov, α-amino-β-keto esters researchgate.net, and natural products. beilstein-journals.orgnih.gov this compound could serve as a key intermediate for novel analogues of these structures, potentially leading to new therapeutic agents.
Q & A
Q. Validation methods :
- 1H and 13C NMR to confirm regiochemistry and substituent integration (e.g., δ 3.77 ppm for methoxy protons, δ 173.1 ppm for ester carbonyl in 13C NMR) .
- Mass spectrometry (ESI) to verify molecular weight (e.g., [M + Na]+ at m/z 329.0566) .
- IR spectroscopy to detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
Critical techniques include:
- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.90–7.39 ppm, methoxy protons at δ 3.77 ppm) .
- 13C NMR : Confirms carbonyl groups (e.g., ester at ~173 ppm, ketone at ~200 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns coupling networks, especially in stereoisomeric byproducts .
- HRMS : Validates molecular formula (e.g., m/z 329.0557 [M + Na]+ for C16H18O5Na) .
Advanced: How can reaction conditions be optimized to enhance the yield of this compound?
Answer:
Key optimization strategies:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates .
- Catalyst tuning : Use of DMAP or HOBt to accelerate amide coupling and reduce racemization .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during oxidation steps .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves esters from unreacted precursors .
Example : A 17% yield improvement was achieved by adjusting stoichiometry and reaction time in a similar pentanoate synthesis .
Advanced: How should researchers address contradictions between spectroscopic data and expected structures?
Answer:
Troubleshooting steps :
Verify purity : Use TLC or HPLC to detect impurities (e.g., unreacted 4-methoxyphenyl precursors) .
Cross-validate techniques : Compare NMR integration with HRMS data to confirm molecular composition .
Stereochemical analysis : Employ NOESY or chiral HPLC if unexpected diastereomers are suspected (e.g., due to racemization during coupling) .
Synthetic replication : Repeat the reaction under inert conditions (argon/nitrogen) to rule out oxidation artifacts .
Case study : A 1H NMR discrepancy in a peptidomimetic analog was resolved by identifying residual DMSO-d6 solvent peaks .
Advanced: What methodologies evaluate the biological relevance of this compound in drug discovery?
Answer:
Common assays include:
- Cytotoxicity testing : MTT assays on bacterial (e.g., E. coli) or mammalian cell lines to assess inhibitory effects .
- Enzyme inhibition : Fluorescence-based assays targeting β-catenin/T-cell factor interactions, given structural similarity to peptidomimetic inhibitors .
- SAR studies : Modifying the 4-methoxyphenyl or ketone group to analyze activity trends (e.g., logP adjustments for membrane permeability) .
Example : A lupane triterpenoid derivative with a 5-oxopentanoate moiety showed cytotoxic activity (IC50 = 2.1 µM) via LC-MS/MS validation .
Advanced: How can regioselectivity challenges during functionalization of the pentanoate backbone be mitigated?
Answer:
Strategies :
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl esters for carboxylic acids) to direct substitution .
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control electrophilic aromatic substitution on the phenyl ring .
- Computational modeling : DFT calculations predict favorable reaction pathways (e.g., ketone vs. ester reactivity) .
Case study : Selective bromination at the para position of a 4-methoxyphenyl analog was achieved using NBS in CCl4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
